molecular formula C11H10N2O4 B1396332 (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 1322605-11-7

(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No. B1396332
M. Wt: 234.21 g/mol
InChI Key: JKCTUFDANZNKET-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid” are not well-documented in the available literature .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : A study focused on synthesizing various derivatives of 6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, including triazoles, and tested their antibacterial efficacy against several bacteria including S.aureus and E.coli. The structures of these compounds were confirmed through elemental and spectral analysis (Singh et al., 2010).

Pharmacological Activities

  • Synthesis and Pharmacological Activities : Another study synthesized various 6-bromoquinazolinone derivatives, known for pharmacological properties such as anti-inflammatory, analgesic, and anti-bacterial effects. The synthesized compounds were tested for their pharmacological activities, showing efficacy in comparison to standard treatments (Rajveer et al., 2010).

Synthesis of Novel Derivatives

  • Development of New Derivatives : Research has been conducted on synthesizing novel derivatives using (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. For instance, the reaction with acyl chloride yielded various significant compounds, which can potentially lead to new pharmaceutical applications (Avetisyan et al., 2004).

Anti-Inflammatory and Analgesic Agents

  • Potential NSAIDs and Analgesics : A series of compounds derived from 6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid were synthesized and evaluated for their potential as non-steroidal anti-inflammatory and analgesic agents. The study highlights the significant activity of these compounds in comparison to standard drugs (Kumar et al., 2014).

Safety And Hazards

The safety and hazards associated with “(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid” are not detailed in the available literature .

properties

IUPAC Name

2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6-12-9-3-2-7(14)4-8(9)11(17)13(6)5-10(15)16/h2-4,14H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCTUFDANZNKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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